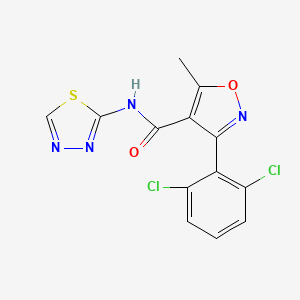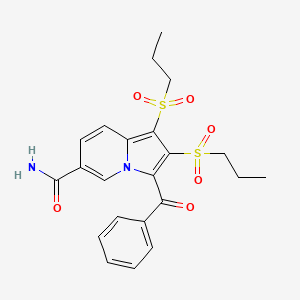
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide, also known as DMTI, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTI is a member of the thiadiazole family of compounds, which have been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor properties. In
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in regulating pH balance in cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of several signaling pathways involved in cell growth and proliferation, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antitumor, analgesic, and anti-inflammatory properties. In preclinical studies, this compound has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have potent analgesic and anti-inflammatory properties, which may make it a promising candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have potent analgesic and anti-inflammatory properties, which may make it a useful tool for studying the mechanisms of chronic pain and inflammation.
One of the main limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments, which may limit its potential applications in certain research fields. Additionally, this compound has not yet been extensively studied in clinical trials, which means that its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide. One area of research could focus on developing new synthesis methods for this compound that improve its yield and solubility. Another area of research could focus on studying the mechanism of action of this compound in more detail, in order to better understand its biochemical and physiological effects. Additionally, future research could focus on studying the safety and efficacy of this compound in clinical trials, in order to determine its potential as a new cancer therapy or treatment for chronic pain and inflammation.
合成方法
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide involves the reaction of 2,6-dichloroaniline with thiosemicarbazide in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with isoxazolecarboxylic acid in the presence of acetic anhydride and triethylamine to yield this compound. The overall yield of this synthesis method is approximately 50%.
科学研究应用
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have potent analgesic and anti-inflammatory properties.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2S/c1-6-9(12(20)17-13-18-16-5-22-13)11(19-21-6)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENWPFKUOZLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6016824.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yloxy)-2-propanol](/img/structure/B6016832.png)
